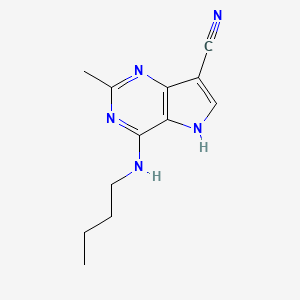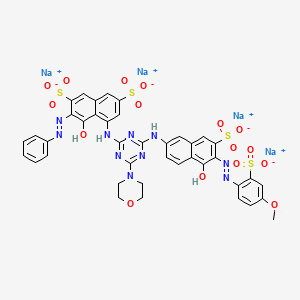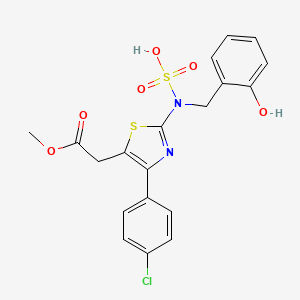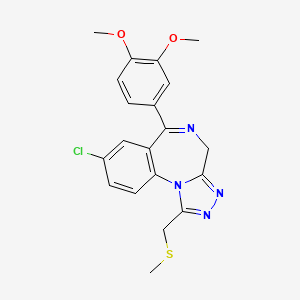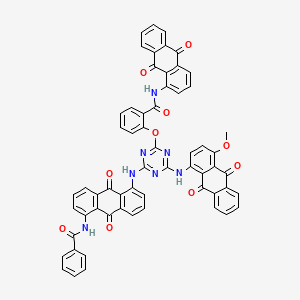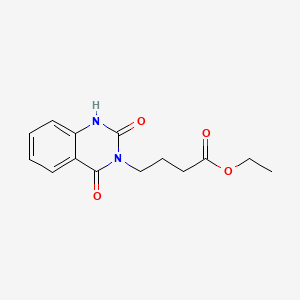
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core fused with a butanoic acid moiety and an ethyl ester group. The presence of the 1,4-dihydro-2,4-dioxo configuration adds to its chemical complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of anthranilic acid with an appropriate aldehyde to form the quinazoline core. This is followed by the introduction of the butanoic acid moiety through a series of esterification and reduction reactions. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side products.
化学反应分析
Types of Reactions
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazoline core to its dihydro or tetrahydro forms.
Substitution: The ethyl ester group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides are employed under basic conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications.
科学研究应用
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
相似化合物的比较
Similar Compounds
- Benzo[g]quinazoline-3(2H)-acetic acid, 1,4-dihydro-2,4-dioxo-
- 5,6-Dihydro-5-oxoindolo[1,2-a]quinazoline-7-acetic acid
- (2,3-Dihydro-benzo[1,4]dioxin-2-ylmethoxy)-acetic acid
Uniqueness
3(2H)-Quinazolinebutanoic acid, 1,4-dihydro-2,4-dioxo-, ethyl ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the butanoic acid moiety and the ethyl ester group differentiates it from other quinazoline derivatives, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
10312-35-3 |
|---|---|
分子式 |
C14H16N2O4 |
分子量 |
276.29 g/mol |
IUPAC 名称 |
ethyl 4-(2,4-dioxo-1H-quinazolin-3-yl)butanoate |
InChI |
InChI=1S/C14H16N2O4/c1-2-20-12(17)8-5-9-16-13(18)10-6-3-4-7-11(10)15-14(16)19/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,19) |
InChI 键 |
FYMQTQCYVPNEGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





